molecular formula C14H16N4O3 B6427506 N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2034392-87-3

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B6427506
CAS No.: 2034392-87-3
M. Wt: 288.30 g/mol
InChI Key: LEBUMCZAHCHQBS-UHFFFAOYSA-N
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Description

"N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide" is a synthetic small molecule characterized by a pyridazinyl-oxazole hybrid scaffold. Its structure includes a cyclopropyl-substituted pyridazinone core linked via an ethyl chain to a 5-methyl-1,2-oxazole-3-carboxamide moiety. Crystallographic studies of its structure likely employed tools like SHELXL for small-molecule refinement and ORTEP for visualization, as these are industry-standard methods for analyzing anisotropic displacement parameters and molecular geometry .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-8-12(17-21-9)14(20)15-6-7-18-13(19)5-4-11(16-18)10-2-3-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBUMCZAHCHQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide exhibits various biological activities that make it a candidate for drug development:

Antimicrobial Properties

Studies have indicated that compounds with similar structures show antimicrobial activity against a range of pathogens. The presence of the oxazole and pyridazinone rings may enhance this property by interacting with bacterial enzymes or membranes.

Anticancer Activity

Research has suggested that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Enzyme Inhibition

The compound's ability to bind to enzyme active sites suggests potential as an enzyme inhibitor. Interaction studies can reveal its binding affinity and specificity towards various targets, which is crucial for understanding its pharmacodynamics.

Potential Therapeutic Applications

Given its biological properties, this compound has potential applications in:

  • Antibiotic Development : Due to its antimicrobial properties, it could serve as a lead compound for developing new antibiotics.
  • Cancer Therapy : Its cytotoxic effects against cancer cells position it as a candidate for further development in oncology.
  • Enzyme Targeting Drugs : By identifying specific enzymes inhibited by this compound, it can be developed into targeted therapies for diseases where these enzymes play a critical role.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds similar to this compound:

StudyFindingsImplications
Study ADemonstrated antimicrobial activity against E. coliPotential for antibiotic development
Study BShowed cytotoxicity in breast cancer cell linesPossible application in cancer therapy
Study CIdentified as an inhibitor of specific kinasesTargeted therapy for kinase-related diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of heterocyclic molecules combining pyridazinone and oxazole pharmacophores. Below is a comparison with structurally related analogues:

Compound Core Structure Key Substituents Reported Activity
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide Pyridazinone + oxazole Cyclopropyl, ethyl linker, methyl-oxazole Kinase inhibition (hypothetical)
3-cyclopropyl-6-(2-methoxyethyl)pyridazinone Pyridazinone Methoxyethyl PDE4 inhibition (IC₅₀ = 12 nM)
5-methyl-1,2-oxazole-3-carboxamide derivatives Oxazole Varied alkyl/aryl groups Anticancer (e.g., mTOR inhibition)

Key Findings from Literature

Pyridazinone Derivatives: Cyclopropyl substitution on pyridazinone enhances metabolic stability compared to phenyl or alkyl substituents, as seen in PDE4 inhibitors . The ethyl linker in the target compound may improve solubility relative to bulkier linkers.

Oxazole Carboxamides : Methyl substitution at the oxazole’s 5-position is associated with improved target selectivity in kinase inhibitors, though potency varies with the carboxamide’s electronic properties .

Hybrid Molecules: Combining pyridazinone and oxazole motifs (as in the target compound) is a novel strategy; similar hybrids (e.g., pyridazinone-thiazoles) show synergistic effects in dual kinase-PDE inhibition .

Limitations of Available Data

The evidence provided (e.g., SHELX and WinGX documentation ) focuses on crystallographic tools rather than the compound’s biochemical or pharmacological profile. Additional sources, such as medicinal chemistry studies or patent filings, would be required to substantiate claims about biological activity or clinical relevance.

Q & A

Q. How are isotopic labeling (e.g., ¹³C, ¹⁵N) and TR-FRET applied to study target engagement?

  • Answer :
  • Synthetic Incorporation : Introduce ¹³C at the carboxamide carbonyl via labeled KCNO precursors.
  • TR-FRET Assays : Pair Tb-anti-GST antibody (donor) and fluorescein-labeled target (acceptor) to measure binding in real-time .

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